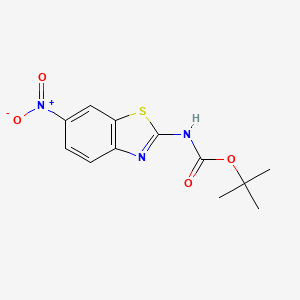

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Description

Introduction and Chemical Classification

Nomenclature and Structural Identity

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its heterocyclic benzothiazole core substituted with a nitro group at position 6 and a tert-butyl carbamate moiety at position 2. Its systematic IUPAC name is tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate , and it is structurally depicted by the SMILES notation CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-].

The molecule comprises three distinct functional groups:

- Benzothiazole : A bicyclic system fused from a benzene ring and a thiazole ring (five-membered nitrogen-sulfur heterocycle).

- Nitro substituent : Positioned at the 6-carbon of the benzothiazole, contributing electron-withdrawing effects and influencing electronic properties.

- tert-Butyl carbamate : A protective ester group at the 2-nitrogen, enhancing stability and modulating reactivity.

Historical Context and Development

While specific historical records for this compound are limited, its synthesis aligns with established protocols for benzothiazole derivatives. Nitration reactions of benzothiazoles are well-documented, often involving nitric acid in sulfuric acid to introduce nitro groups at specific positions. The tert-butyl carbamate group is a common protective moiety in organic synthesis, typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) or chloroformates.

This compound’s development likely stems from efforts to modify benzothiazole cores for enhanced bioactivity or synthetic utility. The nitro group and carbamate moiety are strategic substitutions to alter solubility, electronic properties, and metabolic stability.

Chemical Registry Information and Identification Parameters

Key identifiers and physical-chemical data are summarized below:

The compound is synthesized through nitration of benzothiazole precursors followed by carbamate protection. Its stability is influenced by the electron-withdrawing nitro group and the steric bulk of the tert-butyl moiety.

Position within Benzothiazole Chemistry

Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester occupies a niche within this class:

- Nitro Substitution : The nitro group at position 6 introduces strong electron-withdrawing effects, altering the electronic density of the benzothiazole ring. This modification can enhance metabolic stability and influence binding interactions with biological targets.

- Carbamate Protection : The tert-butyl carbamate group serves as a temporary protective group, enabling selective functionalization. It may also improve solubility or reduce reactivity during synthetic intermediates.

Comparative Analysis of Benzothiazole Derivatives

Properties

IUPAC Name |

tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZUPMHKXNVDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Amino-6-nitrobenzothiazole Intermediate

- Starting from 4-amino-ethyl benzoate or related aminobenzoate derivatives, the benzothiazole ring system is constructed by reaction with potassium thiocyanate and bromine in acidic media such as acetic acid.

- The reaction is typically conducted at temperatures ranging from -10°C to room temperature (20-25°C) over 4 to 16 hours, with 4-5 hours being optimal.

- After reaction completion, the mixture is neutralized with sodium bicarbonate to pH 8, and the product is extracted with ethyl acetate.

- This step yields 2-amino-benzothiazole derivatives substituted at the 6-position, which can be further nitrated or functionalized as required.

Boc Protection to Form Carbamic Acid tert-Butyl Ester

- The 2-amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in a solvent such as tetrahydrofuran (THF) at room temperature.

- Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) facilitates the reaction.

- Stirring for approximately 1 hour is sufficient to obtain the Boc-protected intermediate.

- The product is isolated by filtration and purified by recrystallization from ethanol/water mixtures.

Hydrolysis and Amide Coupling

- Hydrolysis of ester groups to carboxylic acids is performed using sodium hydroxide solutions (1-12 N), with reaction temperatures from room temperature to reflux and times from 2 to 24 hours.

- The carboxylic acid intermediate is then coupled with appropriate amines (e.g., nitro-substituted anilines) using coupling reagents such as PyBOP in solvents like methylene chloride or ethyl acetate.

- Reaction temperatures range from room temperature to reflux, with reaction times between 4 and 16 hours.

Reduction of Nitro Group (If Required)

- The nitro group can be reduced to the corresponding amine using catalytic hydrogenation.

- Catalysts include palladium on carbon, palladium hydroxide, platinum oxide, or Raney nickel.

- Solvents can be water, methanol, ethanol, ethyl acetate, methylene chloride, or THF.

- Reaction conditions vary: pressure from 1 to 80 atm, temperature from room temperature to 100°C, and reaction times from 2 to 48 hours.

Representative Preparation Procedure (Based on Patent CN103058954A)

| Step | Reagents / Conditions | Product / Outcome | Notes |

|---|---|---|---|

| 1 | 4-amino-ethyl benzoate + potassium thiocyanate + bromine in acetic acid, 4-5 h, RT | 2-amino-benzothiazole-6-ethyl formate | Ring closure to benzothiazole core |

| 2 | 2-amino-benzothiazole-6-ethyl formate + (Boc)2O + DMAP in THF, 1 h, RT | N-Boc-2-amino-benzothiazole-6-ethyl formate | Boc protection of amine |

| 3 | Hydrolysis with 2N NaOH, reflux 6 h | N-Boc-2-amino-benzothiazole-6-formic acid | Conversion of ester to acid |

| 4 | Coupling with 2-methyl-5-nitroaniline + PyBOP in methylene chloride, overnight, RT | [6-(2-methyl-5-nitro-phenylcarbamoyl-benzothiazole]-t-butyl carbamate | Amide bond formation |

| 5 | Catalytic hydrogenation (Pd/C, MeOH, RT, 1-48 h) | [6-(5-amino-2-methyl-phenylcarbamoyl-benzothiazole]-t-butyl carbamate | Nitro group reduction to amine |

Reaction Parameters and Optimization

| Parameter | Range | Preferred Conditions | Impact on Yield/Selectivity |

|---|---|---|---|

| Temperature (ring closure) | -10°C to 40°C | Room temperature (20-25°C) | Higher temp may increase rate but risk side reactions |

| Reaction time (ring closure) | 4-16 h | 4-5 h | Sufficient for completion without degradation |

| Boc protection solvent | THF, DMF | THF | Good solubility and reaction rate |

| Hydrolysis base concentration | 1-12 N NaOH | 2 N NaOH | Efficient ester hydrolysis |

| Coupling reagent | PyBOP, EDC | PyBOP | High coupling efficiency |

| Hydrogenation catalyst | Pd/C, Pd(OH)2, PtO2, Raney Ni | Pd/C | High activity and selectivity |

| Hydrogen pressure | 1-80 atm | 1-5 atm | Moderate pressure sufficient |

| Hydrogenation temperature | RT to 100°C | RT | Mild conditions preserve sensitive groups |

Analytical and Purification Notes

- Extraction with ethyl acetate and pH adjustment with sodium bicarbonate are critical for isolating intermediates.

- Recrystallization from ethanol/water mixtures improves purity of Boc-protected intermediates.

- Filtration and washing steps remove inorganic salts and residual reagents.

- Hydrogenation reaction monitoring by TLC or HPLC ensures complete reduction without over-reduction.

Summary of Research Findings

- The preparation of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is well-documented in patent literature with detailed procedural steps.

- The key to efficient synthesis lies in controlled ring closure, selective Boc protection, effective hydrolysis, and amide coupling.

- Catalytic hydrogenation is a versatile method for nitro group reduction under mild conditions.

- Solvent choice and reaction parameters significantly influence yield and purity.

- The multi-step synthesis allows for structural modifications at various stages, enabling analog development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo reduction reactions to form amino derivatives.

Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzothiazoles: Electrophilic substitution reactions produce various substituted benzothiazoles.

Carbamic Acid: Hydrolysis of the ester group results in carbamic acid.

Scientific Research Applications

Chemistry

Catalysis:

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester serves as a ligand in various catalytic reactions. Its ability to enhance reaction efficiency makes it valuable in synthetic organic chemistry.

Material Science:

Due to its unique electronic and optical properties, this compound is being explored for the development of novel materials. It may contribute to advancements in electronic devices and sensors.

| Application Area | Description |

|---|---|

| Catalysis | Used as a ligand to enhance reaction efficiency |

| Material Science | Potential for developing novel materials with specific properties |

Biology and Medicine

Antimicrobial Activity:

Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties:

Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for drug development aimed at treating inflammatory diseases .

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Potential for treating inflammation |

Industrial Applications

Dye and Pigment Production:

The compound's chromophoric properties allow it to be utilized in synthesizing dyes and pigments, which are essential in various industries including textiles and plastics .

Polymer Additives:

Incorporating this compound into polymers can enhance their thermal stability and mechanical properties, making it suitable for applications in materials engineering.

Case Studies

-

Antimicrobial Studies:

A study demonstrated that derivatives of benzothiazole showed significant antimicrobial activity against strains such as E. coli and S. aureus, indicating potential for clinical applications in infection control . -

Anti-inflammatory Research:

Inhibition studies on soluble epoxide hydrolase (sEH) using benzothiazole derivatives highlighted their potential as anti-inflammatory agents, with some compounds exhibiting IC50 values as low as 0.1 nM .

Mechanism of Action

The mechanism of action of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following benzothiazole derivatives, sourced from Combi-Blocks, are structurally related and serve as relevant comparators:

| Compound ID | Name | CAS Number | Purity | MFCD Code |

|---|---|---|---|---|

| QH-3205 | 5-Nitrobenzothiazole-2-thiol | 58759-63-0 | 97% | MFCD00063382 |

| QC-6182 | 6-Nitrobenzo[d]thiazole-2(3H)-thione | 4845-58-3 | 98% | MFCD01076609 |

| QB-2660 (Target) | (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester | 862822-06-8 | 95% | MFCD24843143 |

| QV-5228 | N-(6-Nitrobenzo[d]thiazol-2-yl) cyclohexane carboxamide | 312747-21-0 | 95% | MFCD00412124 |

| QZ-0150 | 1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | 2173108-82-0 | 95% | MFCD30723511 |

Structural and Functional Comparisons

Substituent Position and Reactivity

- QB-2660 features a nitro group at position 6 and a tert-butyl carbamate at position 2.

- QH-3205 has a nitro group at position 5 and a thiol (-SH) group at position 2. The thiol group increases nucleophilicity, making it prone to oxidation or metal coordination, but its nitro position reduces resonance stabilization compared to QB-2660 .

- QC-6182 replaces the carbamate with a thione (-C=S) group at position 2. Thiones exhibit distinct reactivity, such as participation in tautomerization and metal-chelation, which are absent in QB-2660 .

Research Implications and Limitations

While structural comparisons highlight functional group-driven differences, experimental data on biological activity, solubility, or toxicity are absent in the provided evidence . For instance:

- QB-2660 ’s carbamate may confer protease resistance, advantageous in prodrug development.

- QC-6182 ’s thione group could serve as a ligand in catalytic systems, a property untested in QB-2660.

Further studies are required to validate these hypotheses and establish structure-activity relationships (SAR).

Biological Activity

Overview

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a compound belonging to the class of benzothiazole derivatives. This compound is characterized by a nitro group at the 6th position of the benzothiazole ring and a tert-butyl ester group attached to the carbamic acid. The unique structural features of this compound suggest potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The synthesis of this compound typically involves:

- Nitration of Benzothiazole : Benzothiazole is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

- Formation of Carbamic Acid Ester : The resulting nitrated benzothiazole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

This synthetic route allows for the production of the compound with high yield and purity, which is essential for biological testing.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory pathways through its interaction with specific enzymes or receptors, potentially leading to reduced inflammation in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets due to its functional groups:

- Nitro Group : This group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial effects.

- Benzothiazole Ring : This moiety may bind to enzymes or receptors, modulating their activity and resulting in observed biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at 6-position, tert-butyl ester | Antimicrobial, anti-inflammatory |

| (6-Nitro-benzothiazol-2-yl)-carbamic acid methyl ester | Nitro group at 6-position, methyl ester | Limited studies; potential similar activity |

| (6-Nitro-benzothiazol-2-yl)-carbamic acid ethyl ester | Nitro group at 6-position, ethyl ester | Antimicrobial activity reported |

The comparison highlights that while all compounds share a common benzothiazole core and nitro substitution, variations in the ester groups may influence their reactivity and biological efficacy.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anti-inflammatory Mechanism :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via carbamate-forming reactions, typically involving the coupling of 6-nitrobenzothiazol-2-amine with tert-butyl isocyanate under anhydrous conditions. Key steps include temperature control (0–5°C for amine activation) and the use of catalysts like DMAP (4-dimethylaminopyridine) to improve yield . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended to verify purity ≥95% .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : 1H/13C NMR in DMSO-d6 identifies the tert-butyl group (δ ~1.4 ppm for 9H singlet) and benzothiazole protons (aromatic signals at δ 8.0–8.5 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- LC-MS : ESI+ mode detects [M+H]+ at m/z 322.3 (calculated for C₁₂H₁₄N₃O₄S) to validate molecular weight .

Q. What are the key considerations for handling and storage to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential irritancy . Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to assess tert-butyl carbamate cleavage. Monitor by TLC and isolate intermediates via flash chromatography .

- Electrophilic Substitution : Nitration/sulfonation studies on the benzothiazole ring require controlled HNO₃/H₂SO₄ or SO₃ conditions. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict regioselectivity .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). Use the crystal structure of homologous proteins (PDB ID: 2ITO) for docking simulations .

- ADME Prediction : SwissADME estimates logP (~2.8) and bioavailability scores to prioritize in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM dose, 48h incubation) to minimize variability .

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Cohen’s d) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.